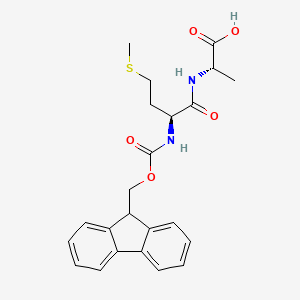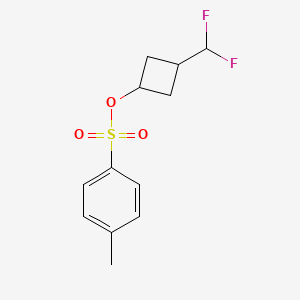
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate is a chemical compound that features a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a 4-methylbenzene-1-sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate typically involves the introduction of the difluoromethyl group to a cyclobutyl ring, followed by the attachment of the 4-methylbenzene-1-sulfonate group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the cyclobutyl ring. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer the CF2H group to the desired site on the cyclobutyl ring. The process may also involve the use of novel non-ozone depleting difluorocarbene reagents for X-H insertion reactions .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
科学的研究の応用
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The cyclobutyl ring and sulfonate group may also play roles in modulating the compound’s overall activity and stability .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)benzaldehyde: A compound with a similar difluoromethyl group but different structural framework.
4-Cyclobutyl-α-(difluoromethyl)benzenemethanol: Another compound with a difluoromethyl group and cyclobutyl ring, but with different functional groups.
Uniqueness
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethyl group, cyclobutyl ring, and sulfonate group provides distinct chemical and physical properties that differentiate it from other similar compounds .
特性
分子式 |
C12H14F2O3S |
|---|---|
分子量 |
276.30 g/mol |
IUPAC名 |
[3-(difluoromethyl)cyclobutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14F2O3S/c1-8-2-4-11(5-3-8)18(15,16)17-10-6-9(7-10)12(13)14/h2-5,9-10,12H,6-7H2,1H3 |
InChIキー |
OEAVVFRZJOVZEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)

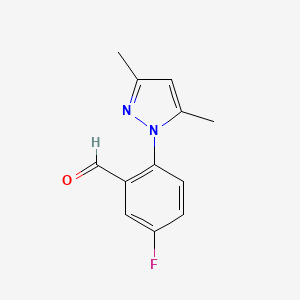
![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)

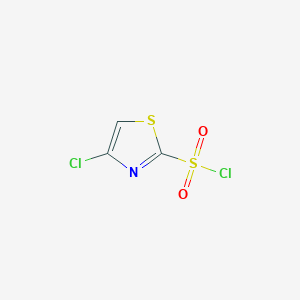
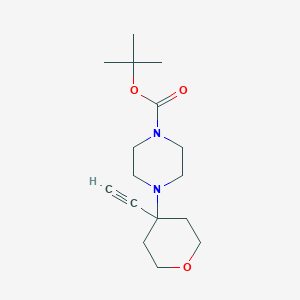
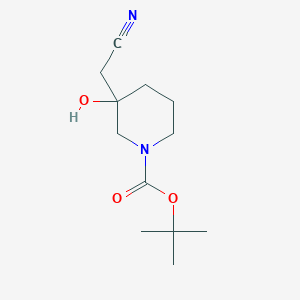

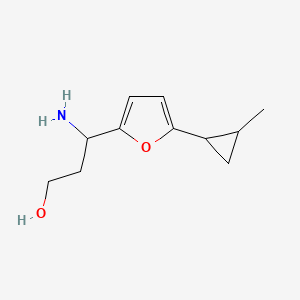

![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)
